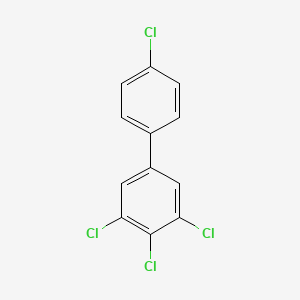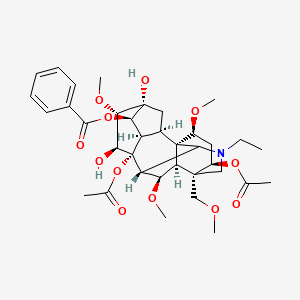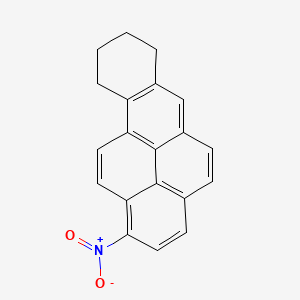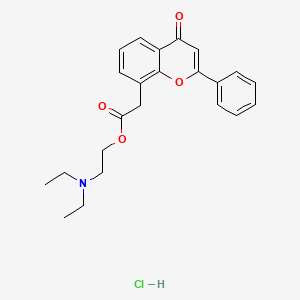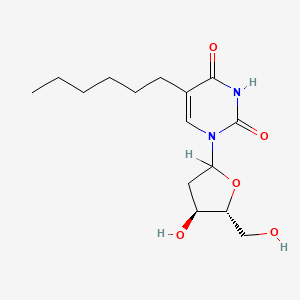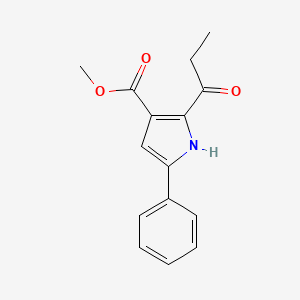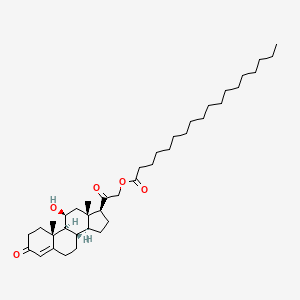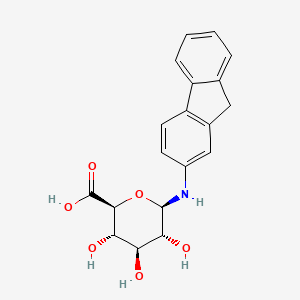![molecular formula C21H28N2O3S B1212468 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine](/img/structure/B1212468.png)
2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine is a complex organic compound with a molecular formula of C23H30N2O7S . This compound is notable for its unique structure, which includes a morpholine ring substituted with a naphthylsulfonyl group and a piperidyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Substitution with Naphthylsulfonyl Group: The morpholine ring is then reacted with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine to introduce the naphthylsulfonyl group.
Introduction of the Piperidyl Group: Finally, the compound is reacted with 4-piperidone under reductive amination conditions to introduce the piperidyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthylsulfonyl group to a naphthyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group is believed to play a key role in binding to these targets, while the piperidyl group may influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine can be compared with other similar compounds, such as:
2,6-Dimethylmorpholine: Lacks the naphthylsulfonyl and piperidyl groups, resulting in different chemical properties and applications.
4-Piperidylmorpholine: Contains the piperidyl group but lacks the naphthylsulfonyl group, leading to variations in reactivity and biological activity.
The unique combination of functional groups in this compound distinguishes it from these similar compounds and contributes to its specific applications and properties.
特性
分子式 |
C21H28N2O3S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
2,6-dimethyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C21H28N2O3S/c1-16-14-22(15-17(2)26-16)20-9-11-23(12-10-20)27(24,25)21-8-7-18-5-3-4-6-19(18)13-21/h3-8,13,16-17,20H,9-12,14-15H2,1-2H3 |
InChIキー |
AJKSWRPZYOXMGP-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



